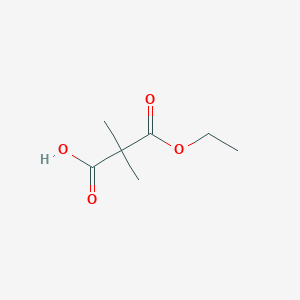

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid

Description

The exact mass of the compound 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28452. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethoxy-2,2-dimethyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWFSABLPAHCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282849 | |

| Record name | 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-77-2 | |

| Record name | 5471-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS No. 5471-77-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, a versatile chemical intermediate. We will delve into its fundamental properties, synthesis, reactivity, and handling protocols, offering field-proven insights to support its application in advanced chemical synthesis and drug discovery programs.

Core Compound Identity and Significance

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, also known as dimethylmalonic acid monoethyl ester, is a derivative of malonic acid distinguished by a gem-dimethyl substitution at the α-carbon and the presence of both a carboxylic acid and an ethyl ester functional group.[1] This unique structure makes it a valuable building block in organic synthesis, allowing for the introduction of a sterically hindered, gem-dimethylated propanoic acid moiety into more complex molecular architectures.

Its bifunctional nature—a reactive carboxylic acid and a more stable ester—permits selective chemical transformations. The carboxylic acid can be readily modified through reactions like amidation or conversion to an acid chloride, while the ester group can be retained or hydrolyzed under different conditions. This differential reactivity is a cornerstone of its utility in multi-step synthetic pathways.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical properties is critical for experimental design, particularly for reaction setup and purification. The key properties of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 5471-77-2 | PubChem[1], ChemicalBook[2] |

| Molecular Formula | C₇H₁₂O₄ | PubChem[1], Echemi[3] |

| Molecular Weight | 160.17 g/mol | PubChem[1], Echemi[3] |

| Appearance | Colorless to off-white solid-liquid mixture | ChemicalBook[2] |

| Density | 1.1 ± 0.1 g/cm³ | ChemSrc[4] |

| Boiling Point | 250.5 ± 23.0 °C at 760 mmHg; 101-102 °C at 0.5 Torr | ChemSrc[4], ChemicalBook[2] |

| Flash Point | 97.7 ± 16.1 °C | ChemSrc[4] |

| pKa | 3.00 ± 0.36 (Predicted) | ChemicalBook[2] |

| LogP | 1.04 | ChemSrc[4] |

| Refractive Index | 1.444 | ChemSrc[4] |

| SMILES | CCOC(=O)C(C)(C)C(=O)O | PubChem[1] |

| InChIKey | WDWFSABLPAHCPF-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification: A Validated Protocol

The most common and reliable method for preparing 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is through the selective mono-hydrolysis of its parent diester, diethyl 2,2-dimethylmalonate.[2] This process leverages the stoichiometric control of a strong base to cleave one of the two ester groups.

Causality in Experimental Design

The choice of potassium hydroxide (KOH) as the base is strategic; it is highly soluble in the ethanolic solvent, ensuring a homogeneous reaction mixture, and is a strong nucleophile for saponification. Ethanol is an ideal solvent because it readily dissolves both the starting diester and the KOH, and its presence minimizes the risk of transesterification that could occur with other alcohol solvents. The subsequent acidification step is critical: it protonates the intermediate potassium carboxylate salt, rendering the final product neutral and thus extractable into an organic solvent like ethyl acetate.[2]

Detailed Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2,2-dimethylmalonate (1.0 eq) in absolute ethanol (approx. 4 mL per gram of diester).

-

Base Addition: To this solution, add a solution of potassium hydroxide (0.98-1.0 eq) dissolved in a minimal amount of water or ethanol. The near-stoichiometric amount of base is key to favoring mono-hydrolysis over di-hydrolysis.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-16 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Upon completion, remove the ethanol solvent under reduced pressure using a rotary evaporator.[2]

-

Aqueous Workup (Phase 1): Dissolve the resulting residue in deionized water. Perform an extraction with diethyl ether to remove any unreacted starting material or other non-polar impurities. The desired product, as its potassium salt, will remain in the aqueous phase.[2]

-

Acidification: Cool the aqueous phase in an ice bath and acidify to a pH of approximately 4 using 6N hydrochloric acid (HCl).[2] This step neutralizes the carboxylate salt, precipitating the carboxylic acid or preparing it for extraction.

-

Extraction (Phase 2): Extract the acidified aqueous layer multiple times with ethyl acetate.[2]

-

Purification and Isolation: Combine the organic extracts and wash sequentially with water and saturated brine to remove residual acid and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, typically as an orange or colorless liquid/solid.[2] The reported yield for this procedure is approximately 80%.[2]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for its use as a versatile scaffold in medicinal chemistry and materials science.

-

Carboxylic Acid Moiety: The primary site of reactivity. It can be readily converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which serves as a highly reactive intermediate for forming amides, esters, and other acyl derivatives. It is also amenable to standard coupling reactions (e.g., using EDC/HOBt) to form peptide-like bonds.

-

Ethyl Ester Moiety: Generally more stable than the carboxylic acid, especially to mild bases. It can be hydrolyzed to the corresponding dicarboxylic acid under more forceful basic or acidic conditions. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

Potential Applications in Drug Development

While specific, high-profile drug synthesis examples are not prevalent in public literature, its structure is analogous to building blocks used to create complex molecules. Malonic acid derivatives are fundamental in synthesizing barbiturates and other heterocyclic systems. The gem-dimethyl group provides steric hindrance, which can be exploited to influence the conformation of a larger molecule, potentially improving metabolic stability or modulating binding affinity to a biological target.

General Reactivity Pathways

Caption: Key reaction pathways for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. Based on the Globally Harmonized System (GHS) classifications, this compound presents moderate hazards.[1][3]

GHS Hazard Identification

-

Signal Word: Warning[2]

Recommended Handling and PPE

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][5]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[3]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is often room temperature, sealed from moisture.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3]

Conclusion

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS: 5471-77-2) is a valuable and versatile chemical intermediate. Its well-defined synthesis via selective hydrolysis of diethyl 2,2-dimethylmalonate is both efficient and scalable. The compound's primary value lies in its bifunctional nature, offering a carboxylic acid for diverse coupling and derivatization reactions, alongside a more robust ethyl ester. For research teams in medicinal chemistry and materials science, this reagent serves as an excellent building block for introducing a gem-dimethyl scaffold, a structural motif often associated with enhanced metabolic stability and conformational rigidity in bioactive molecules. Proper adherence to documented safety and handling procedures is essential for its effective and safe utilization in the laboratory.

References

- Cynor Laboratories.3-ethoxy-2,2-dimethyl-3- oxopropanoic acid.

- Chemsrc.CAS#:5471-77-2 | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.

- Benchchem.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2.

- PubChem.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754.

- ChemicalBook.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2.

- Echemi.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.

- ChemScene.1071-46-1 | 3-Ethoxy-3-oxopropanoic acid.

- Sigma-Aldrich.SAFETY DATA SHEET.

- MedChemExpress.3-Ethoxy-3-oxopropanoic acid-SDS.

- Fluorochem.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.

Sources

- 1. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CAS#:5471-77-2 | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | Chemsrc [chemsrc.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

A Spectroscopic Guide to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid: In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic properties of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (EMDPA), a molecule of interest in organic synthesis and drug discovery. A comprehensive understanding of its spectral characteristics is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in complex reaction matrices. This document synthesizes available experimental data with predictive analysis based on structurally similar compounds to offer a robust spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Physicochemical Properties

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, with the chemical formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol , is a mono-ester derivative of 2,2-dimethylmalonic acid.[1][2] Its structure features a quaternary carbon atom substituted with two methyl groups, a carboxylic acid group, and an ethyl ester group. This unique arrangement of functional groups dictates its chemical reactivity and is clearly delineated by the spectroscopic techniques discussed herein.

Molecular Structure of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid

Caption: Proposed fragmentation of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid in ESI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the ion of interest.

-

-

Data Analysis: Identify the molecular ion and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.

Conclusion

This technical guide provides a comprehensive spectroscopic overview of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, which is essential for its reliable identification and use in research and development. While direct experimental NMR and IR data are not widely published, the predictive data presented, based on sound chemical principles and analysis of close structural analogs, offers a robust framework for spectral interpretation. The experimental mass spectrometry data further solidifies the molecular identity of this compound. It is our hope that this guide will serve as a valuable resource for scientists working with this and related molecules.

References

-

ResearchGate. Synthesis and spectroscopic characterization of some lanthanide(III) nitrate complexes. [Link]

- Google Patents.

-

PubChem. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]

-

The Royal Society of Chemistry. Organic & Biomolecular Chemistry, 2013, 11, 5. [Link]

-

ChemSrc. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]

- Google Patents. Preparation method of 3, 3-dimethyl-2-oxobutyric acid.

-

NMR Spectra of New Compounds. [Link]

-

European Patent Office. Synthesis of methylene malonates using rapid recovery in the presence of a heat transfer agent. [Link]

-

Organic Syntheses. 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. [Link]

- Google Patents.

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

MDPI. Featured Reviews in Organic Chemistry. [Link]

-

PubChem. 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]

-

PubChemLite. 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]

-

SciSpace. Tetrahedron Letters. [Link]

-

Tetrahedron. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]

Sources

purity standards and commercial grades of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid

Technical Whitepaper: Quality Criticality of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid

Subtitle: Defining Purity Standards, Impurity Genealogy, and Analytical Protocols for Gem-Dimethyl Building Blocks in Drug Discovery.

Executive Summary: The Gem-Dimethyl Imperative

In modern medicinal chemistry, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (commonly Monoethyl dimethylmalonate or Ethyl hydrogen dimethylmalonate ) is more than a simple reagent; it is a strategic tool for conformational control.

The introduction of the gem-dimethyl group (two methyl substituents on a single carbon) exploits the Thorpe-Ingold Effect (Gem-Dimethyl Effect). By restricting bond rotation, this moiety pre-organizes molecules into bioactive conformations, significantly enhancing binding affinity and metabolic stability.[1] However, the chemical synthesis of this moiety introduces a specific profile of impurities—di-acids and di-esters—that can catastrophically interfere with downstream amidation or cyclization reactions.

This guide standardizes the commercial grades, impurity profiles, and analytical validation required to ensure this building block functions as intended.

Molecular Identity & Architecture

-

IUPAC Name: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid[2]

-

Common Names: Monoethyl dimethylmalonate, Ethyl hydrogen dimethylmalonate

-

CAS Number: 5471-77-2 (Free acid form)

-

Molecular Formula:

Structural Criticality: The molecule possesses two distinct functionalities:[4][5][6]

-

The Carboxylic Acid (

): The active site for coupling (e.g., amide bond formation).[1] -

The Ethyl Ester (

): The protected site, intended to remain inert until a subsequent deprotection step.[1] -

The Gem-Dimethyl Core: The steric bulk that enforces conformational rigidity.[1]

Commercial Grade Landscape

Commercially, this compound is available in three distinct grades.[1] Selecting the wrong grade for a specific development phase is a common source of project failure.[1]

| Grade | Purity Specification | Typical Impurity Profile | Primary Application |

| Technical Grade | 90% – 95% | High: Diethyl ester (>5%), Diacid (>2%), Residual solvents (Ethanol/Toluene). | Early-stage hit exploration; non-critical scale-up where chromatography follows immediately.[1] |

| Synthesis Grade | 97% – 98% | Moderate: Diethyl ester (<1%), Diacid (<1%), Water (<0.5%). | Standard Lab Use. Lead optimization and robust SAR generation. |

| GMP / Pharma Grade | ≥ 99.0% | Strict: Diethyl ester (<0.1%), Diacid (<0.1%), Heavy Metals (<10ppm), Bioburden control. | API Manufacturing; Late-stage GLP toxicology batches.[1] |

Critical Insight: The difference between 95% and 99% is often not about yield, but about side-reaction complexity .[1] A 2% contamination of the di-acid impurity can lead to dimerization (polymerization) during amide coupling, creating high-molecular-weight byproducts that are difficult to purge.

Impurity Genealogy & Origins

Understanding how the molecule is made reveals what contaminants to expect.[1] The standard synthesis involves the controlled partial hydrolysis of Diethyl dimethylmalonate.[1]

Visualizing the Impurity Pathway

The following diagram maps the genesis of the "Critical Three" impurities: the Starting Material (Diester), the Over-Hydrolysis Product (Diacid), and the Thermal Degradant (Decarboxylated product).

Figure 1: Reaction pathway showing the origin of critical impurities.[7] The Diacid is the most dangerous for downstream chemistry as it causes cross-linking.

The "Critical Three" Impurities

-

Diethyl Dimethylmalonate (Starting Material):

-

2,2-Dimethylmalonic Acid (Over-Hydrolysis):

-

Ethyl Isobutyrate (Decarboxylation):

Analytical Methodologies: The Self-Validating Protocol

Relying solely on GC-MS for this molecule is risky.[1] The high temperatures of a GC injector port (250°C) can induce in-situ decarboxylation of the parent acid, leading to false positives for Ethyl isobutyrate. HPLC is the gold standard for purity assessment.[1]

Recommended HPLC Protocol (Reverse Phase)

This method uses an acidic mobile phase to keep the carboxylic acid protonated, ensuring sharp peak shape and retention on a C18 column.[1]

Instrument Parameters:

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Phosphoric Acid (

) in Water.[1] -

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Wavelength: 210 nm (Carbonyl absorption).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C.

Gradient Table:

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Injection / Hold |

| 15.0 | 5 | 95 | Gradient Ramp |

| 20.0 | 5 | 95 | Wash |

| 21.0 | 95 | 5 | Re-equilibration |

Analytical Decision Matrix

Use the following logic flow to determine the correct analytical technique for your specific impurity concern.

Figure 2: Analytical decision tree highlighting the risk of thermal degradation in direct GC injection.

Impact on Drug Development

The selection of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is rarely accidental.[1] It is almost exclusively used to introduce the gem-dimethyl motif.[1]

-

Case Study: The "Proton Sponge" Effect: In synthesis, the gem-dimethyl group creates steric bulk that can protect the carbonyl from nucleophilic attack, but it also forces the two carbonyls closer together (Thorpe-Ingold). If the Diacid impurity is present during a cyclization step (e.g., forming a pyrimidine ring), the diacid can act as a cross-linker, reacting with two equivalents of the urea/amidine, effectively killing the reaction stoichiometry and yield.

-

Storage Stability: This mono-ester is prone to hydrolysis if stored in humid conditions (reverting to the diacid) or decarboxylation if stored in heat.[1]

-

Recommendation: Store at 2–8°C under Argon/Nitrogen. Re-test purity if stored >6 months.

-

References

-

Talele, T. T. (2017).[1][13] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][13] [14]

-

Ringer, A. L., & Magers, D. H. (2007).[1] "The gem-Dimethyl Effect Revisited." The Journal of Organic Chemistry, 72(7), 2533–2537.

-

PubChem. (2025).[1] "Compound Summary: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS 5471-77-2)."[1][2][3][15][16][17] National Center for Biotechnology Information.[1]

-

OECD SIDS. (2004).[1] "Malonic Acid Diesters: SIDS Initial Assessment Report." UNEP Publications.[1][8]

-

Merck Millipore. (2025).[1] "Dimethyl Malonate and Derivatives: Commercial Specifications and Safety Data." Sigma-Aldrich.[1][18]

Sources

- 1. Diethyl ethylmalonate | C9H16O4 | CID 8610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid - Lead Sciences [lead-sciences.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7208621B2 - Malonic acid monomethyl derivatives and production process thereof - Google Patents [patents.google.com]

- 6. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Ethyl hydrogen malonate CAS 1071-46-1 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 10. carlroth.com [carlroth.com]

- 11. chemos.de [chemos.de]

- 12. helixchrom.com [helixchrom.com]

- 13. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2 [chemicalbook.com]

- 16. manchesterorganics.com [manchesterorganics.com]

- 17. CAS#:5471-77-2 | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | Chemsrc [chemsrc.com]

- 18. merckmillipore.com [merckmillipore.com]

Technical Guide: Strategic Handling and Storage of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid

Executive Summary

This technical guide defines the standard operating procedures (SOPs) for the handling, storage, and experimental integration of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS: 5471-77-2), also known as Monoethyl dimethylmalonate .

While valuable as a gem-dimethyl building block in drug discovery (e.g., for introducing steric bulk to metabolic soft spots), this compound presents a unique stability paradox. It is chemically robust enough for esterification and amidation but thermodynamically poised for spontaneous decarboxylation under thermal stress. This guide prioritizes the mitigation of thermal degradation and hydrolytic cleavage through rigorous environmental control.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the physical state is critical for handling. While often supplied as a viscous oil or low-melting solid, its purity directly correlates with its physical form.

| Parameter | Technical Specification |

| IUPAC Name | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid |

| Common Synonyms | Monoethyl dimethylmalonate; 2,2-Dimethylmalonic acid monoethyl ester |

| CAS Number | 5471-77-2 |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Physical State | Viscous liquid or off-white low-melting solid (mp: ~25-30°C) |

| Acidity (pKa) | ~3.0 (Predicted) - Behave as a moderate organic acid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water (hydrolyzes) |

Risk Assessment & Toxicology

The Decarboxylation Threat (Thermal Instability)

The primary non-biological risk is the thermodynamic instability of the malonic acid monoester motif.

-

Mechanism: Upon heating, the free carboxylic acid can protonate the ester carbonyl oxygen (intramolecularly or intermolecularly), facilitating a cyclic transition state that ejects CO₂.

-

Impact: This converts the valuable intermediate into Ethyl isobutyrate , rendering the batch useless for downstream dicarbonyl chemistry.

-

Trigger: Temperatures >50°C (prolonged) or >100°C (rapid).

Biological Hazards (GHS Classification)

-

H335: May cause respiratory irritation.[2]

Strategic Storage Protocols

To maintain assay purity >98%, adherence to a "Cold-Chain, Dry-Phase" protocol is mandatory.

Environmental Control

-

Temperature: 2°C to 8°C (Refrigerated).

-

Rationale: Low temperature kinetically inhibits the cyclic transition state required for decarboxylation.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen).

Container Specifications

-

Primary: Amber borosilicate glass with Teflon-lined screw caps.

-

Secondary: Sealed desiccator or polyethylene bag with silica gel packets.

-

Prohibited: Metal containers (potential for Lewis-acid catalyzed degradation).

Operational Handling & Synthesis Integration

Workflow Visualization

The following diagram outlines the critical decision points during the lifecycle of the reagent in the lab.

Figure 1: Lifecycle management of Monoethyl dimethylmalonate. Note the critical equilibration step at Node 4 to prevent condensation.

Self-Validating QC Protocol

Before committing this reagent to a high-value synthesis (e.g., API intermediate step), perform this 10-minute check:

-

Sampling: Dissolve 5mg in CDCl₃.

-

H-NMR Markers:

-

Pass: Distinct quartet (~4.2 ppm) for the ethyl ester and a broad singlet (>10 ppm) for the carboxylic acid.

-

Fail (Hydrolysis): Loss of ethyl quartet; appearance of ethanol traces.

-

Fail (Decarboxylation): Loss of acid peak; shift of methyl signals (formation of ethyl isobutyrate).

-

Reaction Setup Best Practices

-

Base Addition: When using bases (e.g., DCC/DMAP for coupling or bases for alkylation), add the base slowly at 0°C . Exothermic deprotonation can generate local hot spots sufficient to trigger decarboxylation.

-

Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. Avoid protic solvents (MeOH/EtOH) unless transesterification is desired.

Degradation Pathways & Troubleshooting

Understanding how the molecule fails allows for rapid troubleshooting.

Figure 2: Primary degradation pathways. Avoidance of moisture prevents the upper path; avoidance of heat prevents the lower path.

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 min. The compound is acidic; neutralize mild burns if necessary. |

| Eye Contact | Rinse cautiously with water for 15 min.[3] Remove contact lenses.[3] Seek medical attention (H319). |

| Spill (Liquid) | Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Neutralize with weak base (Sodium Bicarbonate) before disposal. |

| Fire | Use CO₂, dry chemical, or foam. Do not use water jet (may spread the ester). |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 231754, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Malonic Acid Derivatives.[6] (General guidance on malonate ester stability). Retrieved from [Link]

-

Master Organic Chemistry. The Malonic Ester Synthesis and Decarboxylation Mechanisms. (Mechanistic grounding for Section 3.1). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, a compound of interest in various synthetic applications.

Core Chemical Identity

This compound is a monoester derivative of dimethylmalonic acid, featuring both a carboxylic acid and an ethyl ester functional group. This dual reactivity is central to its utility in organic synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below, offering a snapshot of the compound's characteristics. These properties are crucial for designing experimental conditions, including solvent selection and reaction temperature.

| Property | Value |

| Density | 1.1 ± 0.1 g/cm³[1][3] |

| Boiling Point | 250.5 ± 23.0 °C at 760 mmHg[1][3] |

| Flash Point | 97.7 ± 16.1 °C[1] |

| Physical State | Solid[5] |

| Refractive Index | 1.444[1] |

Synthesis Protocol: Hydrolysis of Diethyl Dimethylmalonate

The preparation of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is commonly achieved through the selective hydrolysis of one of the ester groups of diethyl dimethylmalonate. This process leverages the differential reactivity of the ester groups in a controlled manner.

Experimental Workflow:

Sources

- 1. CAS#:5471-77-2 | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | Chemsrc [chemsrc.com]

- 2. indiamart.com [indiamart.com]

- 3. echemi.com [echemi.com]

- 4. 3-ethoxy Dimethyl-3-oxopropanoic Acid Manufacturer, Supplier from Pune [fluorochem.co.in]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2 [chemicalbook.com]

Methodological & Application

Application of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the utility of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid as a versatile building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in the design and synthesis of novel therapeutic agents. This document will delve into the synthetic accessibility of this reagent, its application in the construction of complex molecules, and provide detailed, field-proven protocols.

Introduction: The Significance of Substituted Propanoic Acids in Drug Design

Substituted propanoic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The presence of a carboxylic acid moiety provides a key interaction point for biological targets, while the substituents on the propanoic acid backbone allow for the fine-tuning of physicochemical properties and target engagement. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, also known as mono-ethyl dimethylmalonate, offers a unique combination of a reactive carboxylic acid, a sterically hindered gem-dimethyl group, and an ethyl ester, making it a valuable synthon for creating compounds with specific three-dimensional architectures.

The gem-dimethyl substitution can confer several advantageous properties to a drug candidate, including increased metabolic stability by blocking potential sites of oxidation, and conformational restriction, which can lead to higher target selectivity and potency.

Core Application: A Key Building Block for Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

A significant application of scaffolds similar to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) modulators. PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.

While a direct synthesis of a marketed drug using 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is not prominently documented, the synthesis of potent PPARδ modulators, as detailed in patent literature (e.g., WO2007073155A1), utilizes a closely related intermediate, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)-propionate. This highlights the importance of the 2-ethoxypropanoic acid moiety in achieving high affinity and activity at PPAR receptors. The gem-dimethyl group in our target molecule can be envisioned as a modification to enhance the pharmacological profile of such PPAR modulators.

Below is a representative synthetic workflow illustrating how 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid could be incorporated into the synthesis of a hypothetical PPAR modulator.

Figure 1: Conceptual workflow for the synthesis of a PPAR modulator.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the title compound and its potential application.

Protocol 1: Synthesis of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid via Selective Monohydrolysis

The selective saponification of one ester group in a sterically hindered diester like diethyl 2,2-dimethylmalonate requires carefully controlled conditions to prevent the formation of the diacid. This protocol is adapted from established methods for the monohydrolysis of symmetric diesters.[1]

Materials:

-

Diethyl 2,2-dimethylmalonate

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2,2-dimethylmalonate (1 equivalent) in absolute ethanol (e.g., 100 mL for 0.1 mol of diester).

-

Saponification: While stirring vigorously at room temperature, add a solution of potassium hydroxide (1.05 equivalents) in water (e.g., 20 mL) dropwise over a period of 30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: a. Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. b. To the remaining aqueous solution, add 50 mL of diethyl ether and transfer the mixture to a separatory funnel. c. Shake the funnel and separate the layers. The aqueous layer contains the potassium salt of the desired product. d. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material. e. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. f. Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Isolation and Purification: a. Combine the organic extracts and dry over anhydrous magnesium sulfate. b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. c. The product can be further purified by vacuum distillation or recrystallization if necessary.

Causality Behind Experimental Choices:

-

Stoichiometry of KOH: A slight excess of KOH is used to ensure complete conversion of one ester group, but a large excess is avoided to minimize the formation of the diacid.

-

Solvent System: The ethanol/water mixture ensures the solubility of both the organic substrate and the inorganic base, facilitating the reaction.

-

Temperature: Room temperature is chosen to balance the reaction rate with selectivity. Higher temperatures can lead to the hydrolysis of both ester groups.

-

Aqueous Work-up: The acidic work-up protonates the carboxylate salt, allowing for its extraction into an organic solvent. Washing with diethyl ether before acidification removes the non-polar starting material.

Protocol 2: Amide Coupling of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid with an Amine

This protocol describes a general procedure for the coupling of the synthesized mono-acid with an amine, a common step in the elaboration of drug candidates.

Materials:

-

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid

-

A primary or secondary amine

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a solution of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (1 equivalent) in anhydrous DMF (e.g., 10 mL for 1 mmol of acid) in a round-bottom flask, add the amine (1.1 equivalents) and DIPEA (3 equivalents).

-

Coupling: Add PyBOP (1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

-

Work-up: a. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL), followed by brine (20 mL). b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Coupling Reagent: PyBOP is a common and efficient peptide coupling reagent that minimizes side reactions and racemization (if applicable).

-

Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling.

-

Solvent: Anhydrous DMF is a polar aprotic solvent that is suitable for a wide range of coupling reactions.

Data Presentation

The following table summarizes the key physicochemical properties of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.

| Property | Value | Source |

| CAS Number | 5471-77-2 | [2] |

| Molecular Formula | C₇H₁₂O₄ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Boiling Point | 250.5 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| LogP | 1.04 | [3] |

Visualization of Key Processes

The following diagrams illustrate the key chemical transformations described in the protocols.

Figure 2: Reaction scheme for the synthesis of the title compound.

Figure 3: General scheme for the amide coupling reaction.

Conclusion

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is a valuable and versatile building block in medicinal chemistry. Its synthesis via selective monohydrolysis of the corresponding diester is achievable with careful control of reaction conditions. The presence of the gem-dimethyl group offers potential advantages in terms of metabolic stability and conformational constraint, making it an attractive scaffold for the design of novel therapeutic agents, particularly in the area of metabolic diseases. The protocols provided herein offer a solid foundation for the synthesis and further elaboration of this promising intermediate.

References

-

Synthesis and evaluation of (S)-2-ethoxy-3-phenylpropanoic acid derivatives as insulin-sensitizing agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2006;21(6):693-696.

-

Aikins JA, et al. Synthesis of a peroxime proliferator activated receptor (PPAR) alpha/gamma agonist via stereocontrolled Williamson ether synthesis and stereospecific SN2 reaction of S-2-chloro propionic acid with phenoxides. J Org Chem. 2005;70(12):4695-705.

-

Synthesis and evaluation of (S)-2-ethoxy-3-phenylpropanoic acid derivatives as insulin-sensitizing agents. ResearchGate.

-

Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure.

-

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754. PubChem.

-

Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI.

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC.

-

CAS#:5471-77-2 | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. Chemsrc.

-

SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA by Hanjoung Cho, M.S. A Dissertation In CHEMISTRY.

-

Synthesis and evaluation of (S)-2-ethoxy-3-phenylpropanoic acid derivatives as insulin-sensitizing agents. Taylor & Francis Online.

-

Design, Synthesis and in Combo Antidiabetic Bioevaluation of Multitarget Phenylpropanoic Acids. PubMed Central.

-

CN1237572A - Preparation method of diethyl malonate. Google Patents.

-

Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates.

-

What is the preparation of diethyl malonate?. Quora.

-

WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity. Google Patents.

-

Synthesis of Diethyl malonate (Malonic ester). YouTube.

-

Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed.

-

Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Semantic Scholar.

-

CN1237571A - Preparation method of diethyl malonate. Google Patents.

-

Propionate ameliorates diabetes-induced neurological dysfunction through regulating the PI3K/Akt/eNOS signaling pathway. bioRxiv.

-

Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). ResearchGate.

-

Design and synthesis of a type of benzopyran derivatives with insulin-sensitizing activity.

Sources

Application Notes and Protocols: The Strategic Use of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction: A Versatile Building Block in Medicinal Chemistry

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, a monoester of dimethylmalonic acid, is a highly valuable and versatile reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique structural features, combining a carboxylic acid and an ester group on a sterically hindered dimethylated carbon center, offer chemists a powerful tool for constructing key pharmaceutical intermediates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent, complete with detailed protocols and the scientific rationale behind its use.

The primary utility of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid lies in its role as a precursor to β-ketoesters and in the construction of heterocyclic scaffolds, which are prevalent in a vast array of therapeutic agents.[2] The presence of the gem-dimethyl group provides steric hindrance that can influence the regioselectivity of reactions and impart specific conformational properties to the target molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid is crucial for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| Appearance | Colorless to off-white solid-liquid mixture | N/A |

| Boiling Point | 101-102 °C at 0.5 Torr | N/A |

| Density | ~1.126 g/cm³ | N/A |

| pKa | ~3.00 | N/A |

Core Application: Synthesis of Pyrazole-Based Pharmaceutical Intermediates

A significant application of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid is in the synthesis of substituted pyrazoles. The pyrazole moiety is a common feature in many marketed drugs due to its diverse biological activities.[4] The reaction of a 1,3-dicarbonyl compound, such as our target reagent, with hydrazine or its derivatives is a classical and efficient method for constructing the pyrazole ring.[5]

Reaction Mechanism: Knorr Pyrazole Synthesis

The synthesis of a pyrazole ring from a β-dicarbonyl compound and a hydrazine proceeds via the Knorr pyrazole synthesis. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a series of condensation and cyclization steps to form the stable aromatic pyrazole ring.

Caption: Generalized workflow for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of Ethyl 5,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a pyrazole intermediate, a key structural motif in various pharmaceutical compounds. The reaction utilizes 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid and hydrazine hydrate.

Materials and Equipment

-

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (Reagent grade, ≥98%)

-

Hydrazine hydrate (Reagent grade, 80% solution in water)

-

Ethanol (Anhydrous)

-

Hydrochloric acid (Concentrated)

-

Sodium bicarbonate (Saturated aqueous solution)

-

Ethyl acetate (Reagent grade)

-

Magnesium sulfate (Anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 16.0 g (0.1 mol) of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid in 100 mL of anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution, slowly add 6.25 mL (0.1 mol) of hydrazine hydrate (80% solution). The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the residue, add 100 mL of ethyl acetate and 50 mL of water.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an additional 50 mL of ethyl acetate.

-

Combine the organic layers and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ethyl 5,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate.

Expected Yield and Characterization

-

Yield: 75-85%

-

Appearance: White to off-white solid.

-

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Amide Coupling to Form a Pyrazole Carboxamide Intermediate

This protocol describes the conversion of the pyrazole carboxylic acid intermediate, synthesized in Protocol 1, to a carboxamide. Amide bond formation is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).

Materials and Equipment

-

Ethyl 5,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate (from Protocol 1)

-

Amine of choice (e.g., piperidine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure

-

Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.7 g (0.01 mol) of ethyl 5,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate in 50 mL of anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add 1.02 mL (0.01 mol) of piperidine, 1.92 g (0.01 mol) of EDC, and 1.35 g (0.01 mol) of HOBt.

-

Base Addition: Slowly add 3.48 mL (0.02 mol) of DIPEA to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Dilute the reaction mixture with 50 mL of dichloromethane.

-

Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash chromatography on silica gel to afford the desired pyrazole carboxamide.

Caption: Workflow for the amide coupling reaction.

Safety and Handling

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is classified as an irritant. It can cause skin, eye, and respiratory irritation.[3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hydrazine hydrate is toxic and a suspected carcinogen. Extreme caution should be exercised when handling this reagent. All procedures involving hydrazine hydrate must be performed in a fume hood with appropriate PPE.

Conclusion

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to readily form heterocyclic structures, such as pyrazoles, makes it a key reagent in medicinal chemistry. The protocols provided in this application note offer a practical guide for the synthesis of pyrazole-based intermediates, highlighting the utility of this reagent in drug discovery and development. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, researchers can effectively leverage the synthetic potential of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid.

References

-

PubChem. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]

- Google Patents.

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]

-

ResearchGate. Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. [Link]

-

OECD Existing Chemicals Database. MALONIC ACID DIESTERS. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. [Link]

-

Frandcom Industrial Limited. China Dimethylmalonic Acid Manufacturers, Suppliers, Factory. [Link]

- Google Patents.

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. [Link]

-

ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

Sources

- 1. China Dimethylmalonic Acid Manufacturers, Suppliers, Factory - Dimethylmalonic Acid Price - Frandcom [fcchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. rsc.org [rsc.org]

- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

Application Notes and Protocols for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Unique Reactivity of a Gem-Disubstituted Malonic Acid Monoester

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, also known as monoethyl 2,2-dimethylmalonate, is a valuable reagent in organic synthesis, primarily utilized as a precursor for the generation of gem-disubstituted esters. Its chemical structure, featuring a carboxylic acid, an ethyl ester, and two methyl groups on the alpha-carbon, dictates its specific reactivity. These detailed application notes will provide an in-depth understanding of the mechanism of action of this compound in its key reactions, along with robust protocols for its practical application. We will explore both its primary utility in decarboxylation reactions and its notable inertness in reactions that typically involve enolizable protons, such as the Knoevenagel condensation.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is crucial for its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Density | 1.1 g/cm³ | [1] |

| Boiling Point | 250.5 °C at 760 mmHg | [1] |

| Solubility | Soluble in many organic solvents | |

| CAS Number | 5471-77-2 | [2] |

Safety and Handling: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Primary Application: Decarboxylation for the Synthesis of Ethyl Isobutyrate

The most significant and widely applicable reaction of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is its thermal decarboxylation to produce ethyl isobutyrate. This transformation is a clean and efficient method for the synthesis of this important ester, which finds use as a flavoring and fragrance agent, as well as a synthetic intermediate.

Mechanism of Action: A Concerted Pericyclic Reaction

The decarboxylation of malonic acid derivatives is a classic example of a pericyclic reaction that proceeds through a six-membered cyclic transition state.[3] The presence of the carbonyl group at the beta-position relative to the carboxylic acid is key to facilitating this process.

The mechanism involves the following steps:

-

Formation of the Cyclic Transition State: The carboxylic acid proton is transferred to the carbonyl oxygen of the ester group, while the carbon-carbon bond between the carboxyl group and the alpha-carbon breaks. Simultaneously, the pi electrons of the ester carbonyl shift to form a new carbon-carbon double bond, and the electrons from the O-H bond of the carboxylic acid form a new carbonyl group. This concerted process involves a six-membered ring, which is energetically favorable.

-

Formation of Carbon Dioxide and an Enol Intermediate: The transition state collapses to release a molecule of carbon dioxide (CO₂) and form an enol intermediate.

-

Keto-Enol Tautomerization: The enol intermediate is unstable and rapidly tautomerizes to the more stable keto form, which in this case is the final product, ethyl isobutyrate.

The gem-dimethyl groups on the alpha-carbon are retained throughout the reaction and are a key feature of the final product.

Diagram of the Decarboxylation Mechanism

Caption: Decarboxylation of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.

Experimental Protocol: Synthesis of Ethyl Isobutyrate

This protocol outlines the thermal decarboxylation of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.

Materials:

-

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid

-

High-boiling point, inert solvent (e.g., diphenyl ether or Dowtherm A)

-

Round-bottom flask

-

Distillation apparatus (short path is ideal)

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a short-path distillation apparatus, add 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. Note: While the reaction can sometimes be performed neat, the use of a high-boiling inert solvent can aid in heat transfer and temperature control.

-

Heating and Decarboxylation: Slowly heat the reaction mixture with stirring. The evolution of carbon dioxide gas will be observed as the temperature increases. The decarboxylation typically occurs at temperatures above 150 °C.

-

Distillation of Product: As the reaction proceeds, the lower-boiling product, ethyl isobutyrate (b.p. 112-113 °C), will begin to distill. Collect the distillate in a receiving flask cooled in an ice bath.

-

Reaction Monitoring: The reaction is complete when the evolution of CO₂ ceases and no more product distills over at the reaction temperature.

-

Work-up and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material or acidic byproducts.

-

Wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The resulting liquid is ethyl isobutyrate. If necessary, further purification can be achieved by fractional distillation.

-

Expected Yield: The yield for this reaction is typically high, often exceeding 80-90%.

Mechanistic Insight: Why the Knoevenagel Condensation is Not a Viable Reaction Pathway

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or a ketone in the presence of a basic catalyst.[4] A critical requirement for the active methylene compound is the presence of at least one acidic proton on the carbon atom situated between two electron-withdrawing groups.

In the case of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, the alpha-carbon is substituted with two methyl groups. This gem-dimethyl substitution means there are no enolizable protons on the alpha-carbon.

The Mechanistic Barrier:

The first step of the Knoevenagel condensation mechanism is the deprotonation of the active methylene compound by a base to form a stabilized carbanion (enolate). This carbanion then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.

Since 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid lacks an alpha-proton, the initial and essential deprotonation step cannot occur under standard Knoevenagel conditions. Consequently, this compound is not a suitable substrate for this reaction.

Diagram of a Standard Knoevenagel Condensation Workflow

Sources

Application Note: Waste Disposal Guidelines for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6]

In drug discovery, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS: 5471-77-2) serves as a critical building block, particularly in the synthesis of heterocycles and pharmaceutical intermediates requiring a gem-dimethyl motif. Its dual functionality—containing both a carboxylic acid and an ethyl ester—presents unique disposal challenges.

Standard "pour-down-the-drain" protocols are insufficient and negligent for this compound due to its acidity (pKa ~3.0) and potential for ester hydrolysis, which can alter waste stream composition over time. This guide provides a self-validating, logic-driven framework for disposal that prioritizes operator safety, regulatory compliance (RCRA/EPA/REACH), and environmental stewardship.

Chemical Identity & Properties

| Property | Value | Relevance to Disposal |

| CAS Number | 5471-77-2 | Unique identifier for waste manifesting.[1] |

| Synonyms | Monoethyl 2,2-dimethylmalonate; HOOC-C(Me)₂-COOEt | Identifies dual acid/ester functionality. |

| Molecular Formula | C₇H₁₂O₄ | High carbon content; suitable for incineration. |

| pKa (Predicted) | ~3.0 ± 0.36 | Corrosive: Requires pH adjustment or acid-resistant containers. |

| Flash Point | ~97.7°C | Combustible: Class IIIB liquid. Avoid oxidizers.[2][3] |

| Solubility | Partially soluble in water; Soluble in organics | Determines primary waste stream (Aqueous vs. Organic). |

Hazard Assessment & Safety Profiling

Before initiating any disposal workflow, the researcher must validate the hazards. This compound is not just an irritant; its acidic nature implies reactivity with bases and potential polymerization or hydrolysis under stress.

GHS Hazard Classification[6][9]

Critical Incompatibilities

-

Strong Bases (NaOH, KOH): Rapid exothermic neutralization.

-

Oxidizing Agents: Risk of fire/explosion (due to organic backbone).

-

Reducing Agents: Potential reaction with the ester moiety.

Waste Stream Decision Logic

The following decision tree illustrates the autonomous logic required to select the correct disposal path. Do not rely on rote memorization; evaluate the state of the waste.

Figure 1: Decision matrix for categorizing 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid waste streams.

Detailed Disposal Protocols

Protocol A: Handling Pure Substance & Solid Residues

Applicability: Expired reagents, spill cleanup materials, or solid reaction byproducts.

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential acid corrosion.

-

Labeling: Mark as "Hazardous Waste - Solid, Acidic, Organic."

-

Disposal Path: Do not dissolve solely for the purpose of liquid disposal. Seal and tag for high-temperature incineration.

Protocol B: Aqueous Waste Treatment (Neutralization)

Applicability: Aqueous extractions or reverse-phase chromatography fractions. Scientific Rationale: The pKa of ~3.0 means the solution is corrosive (RCRA D002). Neutralization prevents damage to waste containers and ensures safety for downstream handlers.

Step-by-Step Procedure:

-

Measure pH: Verify initial pH is < 4.

-

Cooling: Place the collection vessel in an ice bath. The neutralization of carboxylic acids is exothermic.

-

Neutralization Agent: Slowly add 1M Sodium Bicarbonate (NaHCO₃) or 1M Tris Base .

-

Why Bicarbonate? It is milder than NaOH, preventing rapid hydrolysis of the ethyl ester group, which could generate ethanol and secondary waste products unpredictably.

-

-

Endpoint: Adjust to pH 6.0 – 8.0.

-

Verification: Confirm stability (no bubbling/heat) for 15 minutes.

-

Final Disposal:

-

Option 1 (Preferred): Collect in "Aqueous Waste - Non-Hazardous" carboy if local regulations permit.

-

Option 2 (Standard): Collect in "Aqueous Hazardous Waste" for off-site treatment. Do not sewer without explicit EHS approval.

-

Protocol C: Organic Solvent Mixtures

Applicability: Mother liquors from crystallization (e.g., Ethyl Acetate/Hexanes).

-

Segregation: Ensure no oxidizers (e.g., peroxides, nitric acid) are present in the waste container.

-

Compatibility: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is compatible with standard organic waste streams (Stream C in Fig 1).

-

Hydrolysis Risk: In the presence of wet alcohols (e.g., Methanol/Water), the ester may transesterify or hydrolyze. Keep waste containers tightly sealed to prevent moisture ingress.

Spill Management & Emergency Response

In the event of a benchtop spill, immediate action is required to prevent respiratory irritation (H335).

Figure 2: Emergency response workflow for acidic ester spills.

Critical Note: Do not use sawdust or paper towels for large spills of this acid, as the acidity coupled with the organic nature can theoretically promote combustion if allowed to dry on cellulose. Use inert mineral absorbents (clay, sand, vermiculite).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231754, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

-

Carl Roth. Safety Data Sheet: Dimethyl malonate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid Reactions

Welcome to the technical support center for the synthesis of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high yields in their reactions. Here, we will delve into the common pitfalls and provide actionable, evidence-based solutions to optimize your synthetic outcomes.

Introduction: The Chemistry of Mono-ethyl Dimethylmalonate Synthesis

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, also known as mono-ethyl 2,2-dimethylmalonate, is a valuable building block in organic synthesis. A common and direct route to this compound is the selective monohydrolysis (or monosaponification) of diethyl 2,2-dimethylmalonate. This reaction, while seemingly straightforward, requires careful control to prevent common side reactions that can significantly reduce the yield of the desired product.

The primary challenges in this synthesis are:

-

Over-hydrolysis: The hydrolysis of the second ester group to form 2,2-dimethylmalonic acid (the diacid).

-

Decarboxylation: The loss of carbon dioxide from the desired mono-acid product, especially under harsh conditions.

-

Incomplete reaction: Unreacted starting diester remaining in the reaction mixture, complicating purification.

This guide will provide a structured approach to troubleshooting these issues through a series of frequently asked questions and detailed protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common issues encountered during the synthesis of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid.

Q1: My yield of the desired mono-acid is consistently low, and I isolate a significant amount of the diacid. What is causing this?

A1: Cause and Mitigation of Over-Hydrolysis

The formation of a significant amount of 2,2-dimethylmalonic acid indicates that the hydrolysis reaction is proceeding too far. The key to a successful mono-hydrolysis is to leverage the difference in reactivity between the first and second ester groups. Once the first ester is hydrolyzed to a carboxylate salt, the negative charge deactivates the second ester group towards further nucleophilic attack by hydroxide. However, this selectivity can be overcome by harsh reaction conditions.

Troubleshooting Steps:

-

Stoichiometry of the Base: The amount of base used is critical. A slight excess of base can lead to the hydrolysis of the second ester.

-

Recommendation: Use 0.8 to 1.2 equivalents of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1] Precise measurement of the base is crucial.

-

-

Reaction Temperature: Higher temperatures accelerate the rate of both the first and second hydrolysis reactions, diminishing selectivity.

-

Reaction Time: Prolonged reaction times, even at low temperatures, can lead to the accumulation of the diacid.

-

Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting diester is consumed or when the concentration of the desired mono-acid is maximized.

-

-

Solvent System: The choice of solvent can influence the selectivity of the hydrolysis.

Q2: I am observing gas evolution during my reaction or workup, and my final yield is low. What is happening?

A2: Understanding and Preventing Decarboxylation

The evolution of gas, likely carbon dioxide, is a strong indicator of decarboxylation. Malonic acids and their monoesters are susceptible to losing CO2, especially upon heating or in the presence of acid. The 2,2-dimethyl substitution can influence the rate of this process.

Troubleshooting Steps:

-

Temperature Control during Workup: The acidification step of the workup is a critical point where decarboxylation can occur, especially if the temperature is not controlled.

-

Recommendation: Perform the acidification of the reaction mixture at a low temperature (0-5°C) by slowly adding acid to the cooled reaction mixture.

-

-

Choice of Acid for Workup: The strength of the acid used for neutralization can play a role.

-

Recommendation: Use a dilute solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) for acidification. Avoid heating the acidic mixture.

-

-

Post-Workup Handling: Avoid excessive heating during the removal of solvents after extraction.

-

Recommendation: Use a rotary evaporator at a moderate temperature and pressure to remove the solvent.

-

Q3: My reaction seems to stop before all the starting diester is consumed, leaving me with a mixture that is difficult to separate. How can I drive the reaction to completion?

A3: Addressing Incomplete Reactions

An incomplete reaction can be due to several factors, including insufficient mixing, improper reagent stoichiometry, or deactivation of the base.

Troubleshooting Steps:

-

Effective Mixing: In a biphasic solvent system (e.g., THF/water), vigorous stirring is essential to ensure good contact between the reactants.

-

Recommendation: Use a mechanical stirrer or a large magnetic stir bar to ensure the reaction mixture is homogeneous.

-

-

Reagent Quality: The purity and concentration of the base are important.

-

Recommendation: Use freshly prepared solutions of NaOH or KOH and accurately determine their concentration.

-

-

Solvent Choice: The solubility of the starting diester can be a limiting factor.

-

Recommendation: Ensure that the chosen co-solvent (THF, acetonitrile) effectively dissolves the diethyl 2,2-dimethylmalonate.[1]

-

Q4: How can I effectively purify my 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid from the starting diester and the diacid?

A4: Purification Strategies

The acidic nature of the desired product is the key to its separation from the neutral starting material and the more polar diacid.

Purification Protocol:

-

Acid-Base Extraction: This is the most effective method for separating the mono-acid from the unreacted diester.

-

After quenching the reaction, acidify the mixture to a pH of ~2-3.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether. The desired mono-acid and any unreacted diester will move into the organic phase.

-